

The Kauri-Butanol Value: A Technical Guide to Measuring Mineral Spirit Solvency

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mineral spirits*

Cat. No.: *B1165898*

[Get Quote](#)

Introduction

In the fields of chemical research, materials science, and formulation chemistry, the precise characterization of solvent properties is paramount. For hydrocarbon solvents, such as **mineral spirits**, a key metric of performance is solvency, or the ability to dissolve other substances. The Kauri-Butanol (KB) value is an established, standardized measure used to quantify the relative solvent power of these materials. Governed by the ASTM D1133 standard, this empirical test provides a scaleless index that is crucial for selecting appropriate solvents in a vast range of applications, from paints and coatings to industrial cleaning and drug formulation.^{[1][2]} A higher KB value signifies a stronger solvent power.^{[3][4]} This guide provides an in-depth technical overview of the Kauri-Butanol value, its underlying principles, detailed experimental protocols, and its direct relationship with solvent composition.

Principle of the Kauri-Butanol Test

The Kauri-Butanol test is a "cloud-point" titration.^[5] The fundamental principle relies on the differential solubility of kauri resin, a fossilized plant resin, in different liquids.^{[6][7]} Kauri resin is readily soluble in n-butanol but has poor solubility in most hydrocarbon solvents.^[7] The test involves titrating a standardized solution of kauri resin in n-butanol with the hydrocarbon solvent being evaluated.^[8] The solvent is added until the kauri resin begins to precipitate, causing the solution to become turbid. This point of incipient precipitation is known as the "cloud point."^[9]

The volume of the hydrocarbon solvent required to reach this cloud point is its Kauri-Butanol (KB) value.^[8] A "stronger" solvent, one with a higher solvency, can be added in a greater volume before the kauri resin precipitates.^[6] Therefore, a higher KB value corresponds to a greater solvent power.^[2] The test is standardized against reference solvents: toluene, with an assigned KB value of 105, and a 75/25 blend of n-heptane and toluene, with an assigned value of 40.^[8]

Experimental Protocol: ASTM D1133

The determination of the Kauri-Butanol value is rigorously defined by the ASTM D1133 standard test method.^[1] The following is a detailed methodology for conducting this experiment.

Apparatus and Reagents

- Apparatus:
 - 250-mL Erlenmeyer flask
 - 50-mL burette, graduated in 0.1-mL divisions
 - Water bath, capable of maintaining a temperature of $25 \pm 0.5^{\circ}\text{C}$
 - Print Specimen: A sheet of white paper with black 10- or 12-point print (Bruce old style type is specified)^[8]
- Reagents:
 - Kauri-Butanol Standard Solution: A prepared and standardized solution containing kauri resin dissolved in n-butyl alcohol (butanol).^[8]
 - Standard Toluene: Conforming to ASTM D841, used as the high-solvency standard (assigned KB value = 105).^[8]
 - Heptane-Toluene Blend: A low-solvency standard consisting of $25 \pm 0.1\%$ toluene and $75 \pm 0.1\%$ n-heptane by volume.^[8]

Standardization of Kauri-Butanol Solution

Before testing an unknown solvent, the kauri-butanol solution itself must be standardized to ensure it meets the required concentration.

- High-Solvency Check:
 - Weigh 20 ± 0.10 g of the kauri-butanol solution into a 250-mL Erlenmeyer flask.
 - Ensure the solution is at a temperature of $25 \pm 0.5^{\circ}\text{C}$.
 - Titrate with the standard toluene from a 50-mL burette while constantly swirling the flask.
 - The endpoint is reached when the print viewed through the bottom of the flask becomes blurred but is not yet illegible.^[8]
 - The volume of toluene used should be between 100 and 110 mL.^[8] If it falls outside this range, the kauri-butanol solution must be adjusted.
- Low-Solvency Check:
 - Repeat the titration process using the heptane-toluene blend.
 - The volume of the blend required to reach the endpoint should also be recorded.

Procedure for Sample Testing

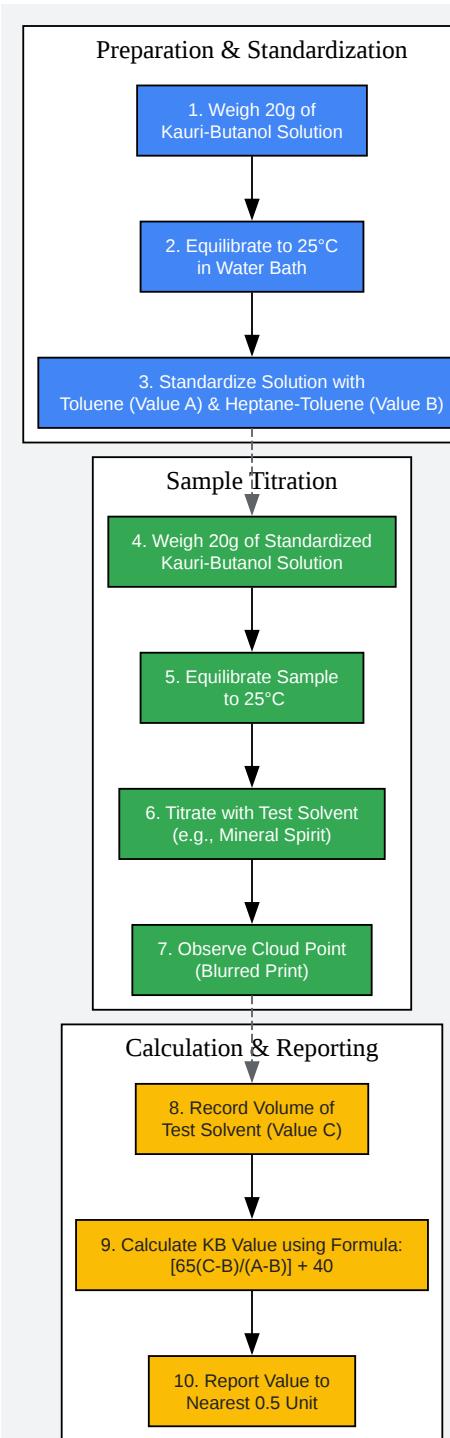
- Sample Preparation: Weigh 20 ± 0.10 g of the standardized kauri-butanol solution into a 250-mL Erlenmeyer flask.
- Temperature Control: Place the flask in the water bath to ensure the solution equilibrates to $25 \pm 0.5^{\circ}\text{C}$.^[8]
- Titration: Fill the 50-mL burette with the mineral spirit or hydrocarbon solvent to be tested.
- Endpoint Determination: Titrate the solvent into the flask with constant swirling. As the endpoint is approached, add the solvent in smaller increments. The endpoint is the point at which the sharp outlines of the 10-point print are obscured.^[8]
- Record Volume: Record the volume of the solvent used to the nearest 0.1 mL.

- Temperature Verification: Immediately after reaching the endpoint, check the temperature of the solution. If it is below 20°C or above 30°C, the titration must be repeated.[8]

Calculation of Kauri-Butanol Value

The KB value is calculated using the following formula to correct for any slight variations in the kauri-butanol solution concentration:

$$\text{KB Value} = 65 * (C - B) / (A - B) + 40$$


Where:

- A = Volume (mL) of standard toluene required to titrate 20 g of the kauri-butanol solution.
- B = Volume (mL) of the heptane-toluene blend required to titrate 20 g of the kauri-butanol solution.
- C = Volume (mL) of the solvent under test required to titrate 20 g of the kauri-butanol solution.[8]

The final calculated Kauri-Butanol value should be reported to the nearest 0.5 unit.[8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the ASTM D1133 procedure for determining the Kauri-Butanol value.

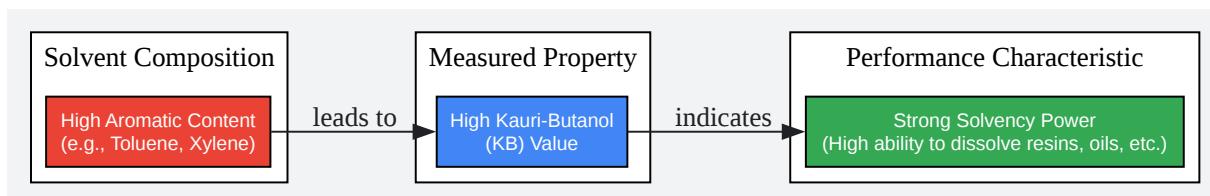
[Click to download full resolution via product page](#)

Fig 1. Experimental workflow for ASTM D1133.

Data Presentation: KB Values of Common Solvents

The Kauri-Butanol value provides a useful scale for comparing the solvency of different hydrocarbon solvents. A higher value indicates greater solvency.

Solvent Type	Specific Solvent	Typical Kauri-Butanol (KB) Value
Aliphatic Hydrocarbons	n-Heptane	~25
Mineral Spirits (Regular)	30 - 40	
VM&P Naphtha	~34[5]	
Kerosene	~34[5]	
Aromatic Hydrocarbons	Toluene	105 (Standard)[7]
Xylene	~98	
Benzene	~108	
Aromatic Naphthas	>90[10]	
Chlorinated Solvents	Tetrachloroethylene (PERC)	~90[7]
Methylene Chloride	~136[5]	
Reference Blends	75% n-Heptane / 25% Toluene	40 (Standard)[8]


Relationship Between Solvent Composition and KB Value

The solvency of a hydrocarbon mixture like **mineral spirits** is largely determined by its chemical composition, specifically the proportion of aliphatic, naphthenic (cycloalkanes), and aromatic compounds.[11] There is a strong positive correlation between the aromatic content of a solvent and its Kauri-Butanol value.[3]

- Aliphatic Hydrocarbons (Paraffins): These are straight or branched-chain alkanes. They are relatively poor solvents for polar materials like kauri resin and thus have low KB values.
- Aromatic Hydrocarbons: Compounds containing a benzene ring (e.g., toluene, xylene) are much stronger solvents. Their delocalized pi-electron systems can interact more effectively

with a wider range of solutes.[4] Consequently, even a small increase in the aromatic content of a mineral spirit blend will significantly increase its KB value and overall solvency.[11]

This relationship is a foundational principle in solvent formulation, allowing for the blending of different hydrocarbon stocks to achieve a desired solvency power for a specific application.

[Click to download full resolution via product page](#)

Fig 2. Relationship between aromatic content and solvency.

Conclusion

The Kauri-Butanol value remains a critical and widely used parameter for quantifying the solvency of **mineral spirits** and other hydrocarbon solvents.[2] Its standardized methodology, outlined in ASTM D1133, provides a reliable basis for comparison, enabling researchers and formulation scientists to select solvents with the appropriate strength for their specific needs. Understanding the direct relationship between a solvent's aromatic content and its KB value is essential for predicting and controlling solvency in complex formulations. While it is an empirical measure, the KB value's utility in the paint, coating, and cleaning industries is a testament to its practical significance.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eastman.com [eastman.com]
- 2. store.astm.org [store.astm.org]

- 3. besttechnologyinc.com [besttechnologyinc.com]
- 4. researchgate.net [researchgate.net]
- 5. techspray.com [techspray.com]
- 6. Solubility Parameters-- [cool.culturalheritage.org]
- 7. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 8. file.yizimg.com [file.yizimg.com]
- 9. The Kauri-Butanol Number – Unconventional Wisdom - BFK Solutions LLC [bfksolutions.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ijacskros.com [ijacskros.com]
- To cite this document: BenchChem. [The Kauri-Butanol Value: A Technical Guide to Measuring Mineral Spirit Solvency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1165898#kauri-butanol-value-as-a-measure-of-mineral-spirit-solvency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com